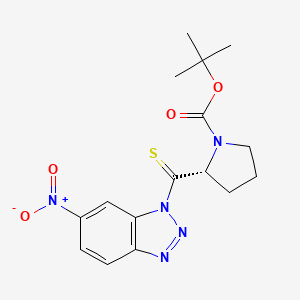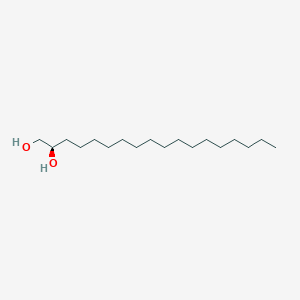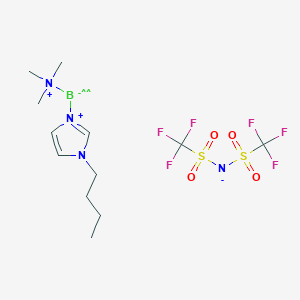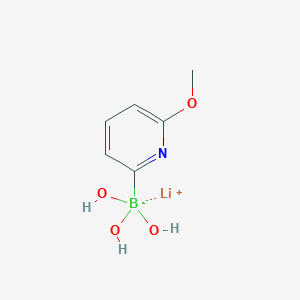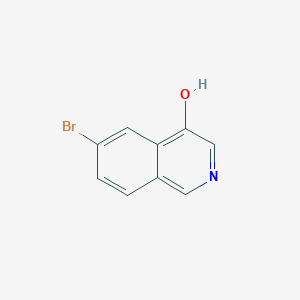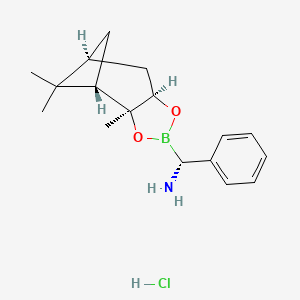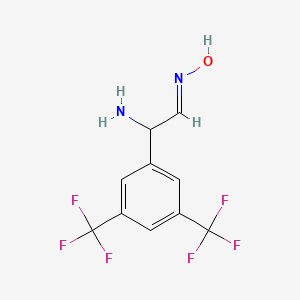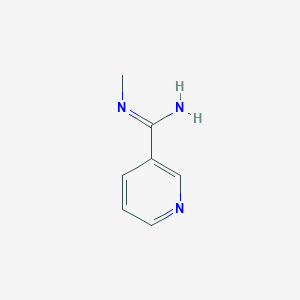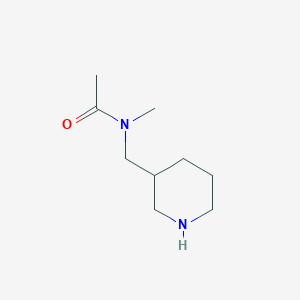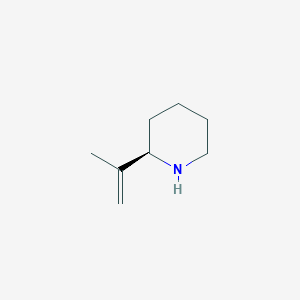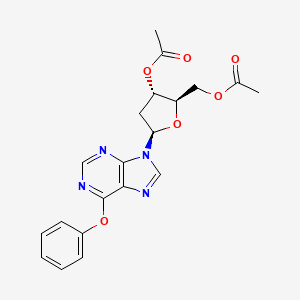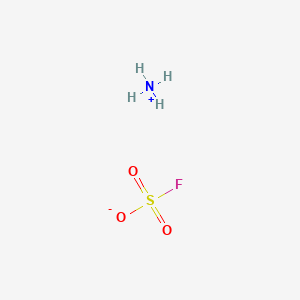![molecular formula C13H12O3 B1506471 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 533884-90-1](/img/structure/B1506471.png)
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
“8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is a chemical compound with the molecular formula C13H12O31. It is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions. For a detailed synthesis procedure, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is defined by its molecular formula, C13H12O31. Unfortunately, I couldn’t find more detailed information about its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The molecular weight of “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” is 216.23 g/mol1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Cytotoxic Activity
A study isolated a new compound related to 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, which demonstrated significant cytotoxicity against the human gastric cancer cell line SGC-7901 (Jun Liu et al., 2008).
Synthesis and Applications in Organic Chemistry:
- Novel polystyrene-supported catalysts have been synthesized and tested in the Michael addition for the synthesis of Warfarin and its analogues (Matteo Alonzi et al., 2014).
- Regiospecific synthesis and antibacterial and anticoagulant activities of novel isoxazoline chromene derivatives were studied, revealing the potential for further medicinal chemistry applications (Imen Zghab et al., 2017).
Fluorescence and Photovoltaic Properties
Fluorophore Properties
8-methoxy-4-methyl-2H-benzo[g]chromen-2-one has been identified for its unique fluorescence properties, particularly in protic environments, which may have applications in sensing technologies (S. Uchiyama et al., 2006).
Photovoltaic Applications
Chromen-2-one-based organic dyes were studied for their electronic and photovoltaic properties, particularly their applicability in dye-sensitized solar cells. The study offers insights into the efficiency of these compounds as photo-sensitizers, indicating potential for energy applications (E. Gad et al., 2020).
Photoreactivity and Crystal Structure
Photoreactivity
Studies on photoreorganization and phototransformation of certain chromen-4-ones have led to the synthesis of angular pentacyclic compounds, offering a method for the synthesis of complex organic scaffolds (Aarti Dalal et al., 2017; Radhika Khanna et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one highlights the detailed molecular architecture, which is important for understanding material properties and designing new compounds (Gabino Gonzalez-Carrillo et al., 2019).
Safety And Hazards
There is no specific safety and hazard information available for “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one”. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds for which limited safety information is available.
Future Directions
The future directions of research on “8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one” are not specified in the available data. Future research could potentially explore its synthesis, properties, and potential applications in various fields.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to specialized literature or databases. Also, please handle all chemicals with care and use appropriate safety measures.
properties
IUPAC Name |
8-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQXCHFEPQCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C3=C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722185 | |
| Record name | 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
533884-90-1 | |
| Record name | 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



